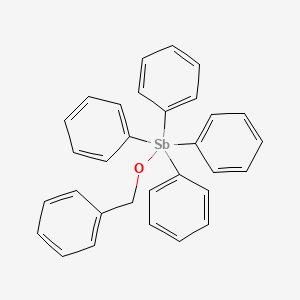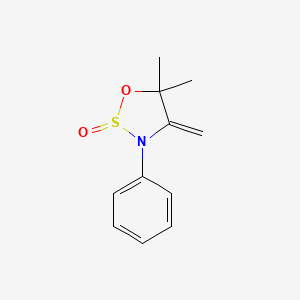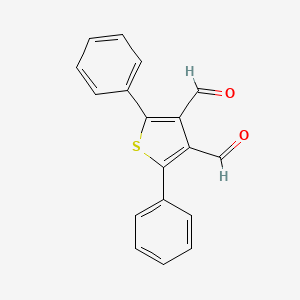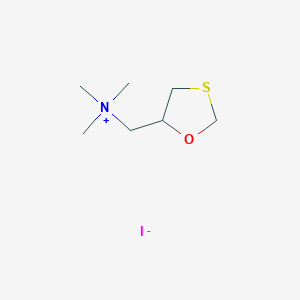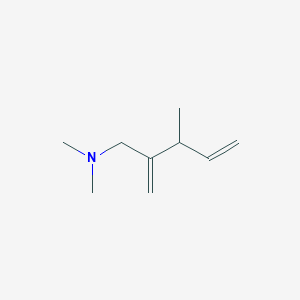
N,N,3-Trimethyl-2-methylidenepent-4-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,3-Trimethyl-2-methylidenepent-4-en-1-amine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by organic substituents. This particular compound features a complex structure with multiple methyl groups and a double bond, making it a tertiary amine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Trimethyl-2-methylidenepent-4-en-1-amine typically involves the alkylation of a suitable amine precursor. One common method is the reaction of 3-methyl-2-buten-1-amine with methyl iodide under basic conditions to introduce the additional methyl groups. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to neutralize the generated hydrogen iodide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Catalysts may also be employed to enhance reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,3-Trimethyl-2-methylidenepent-4-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond to a single bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide) under basic conditions
Major Products
Oxidation: Formation of oxides or ketones
Reduction: Saturated amine without double bonds
Substitution: Various substituted amines depending on the reagents used
Applications De Recherche Scientifique
N,N,3-Trimethyl-2-methylidenepent-4-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of N,N,3-Trimethyl-2-methylidenepent-4-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The presence of multiple methyl groups and a double bond can influence its binding affinity and specificity, affecting the overall pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylamine: A simpler tertiary amine with three methyl groups attached to the nitrogen atom.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.
Methylamine: A primary amine with one methyl group attached to the nitrogen atom.
Uniqueness
N,N,3-Trimethyl-2-methylidenepent-4-en-1-amine is unique due to its complex structure, which includes a double bond and multiple methyl groups. This structural complexity can result in distinct chemical and biological properties compared to simpler amines .
Propriétés
Numéro CAS |
57217-28-4 |
|---|---|
Formule moléculaire |
C9H17N |
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
N,N,3-trimethyl-2-methylidenepent-4-en-1-amine |
InChI |
InChI=1S/C9H17N/c1-6-8(2)9(3)7-10(4)5/h6,8H,1,3,7H2,2,4-5H3 |
Clé InChI |
ZGMAZZSBPPHDOX-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)C(=C)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


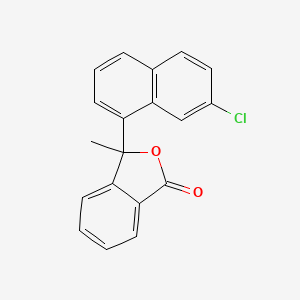
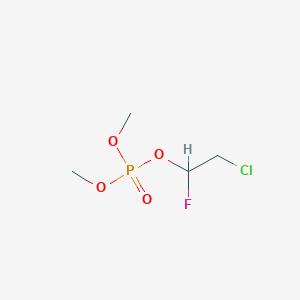
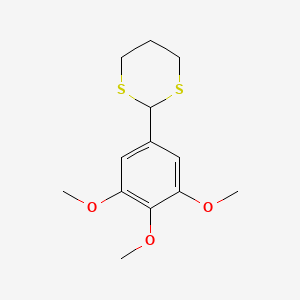
![1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14622113.png)
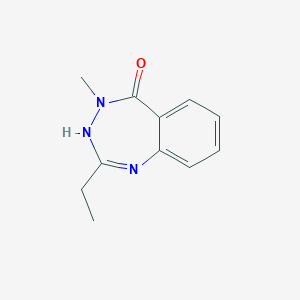
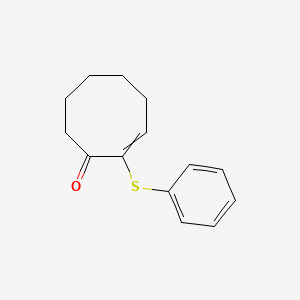
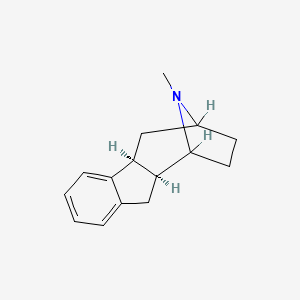

silanol](/img/structure/B14622148.png)
